Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR : Signals for the ethyl ester group appear as a triplet (~1.2 ppm, CH₃) and a quartet (~4.2 ppm, CH₂), while the cyclohexane protons resonate as complex multiplets between 1.8–2.6 ppm. The absence of protons adjacent to the ketone (C2) simplifies splitting patterns.
- ¹³C NMR : The ketone carbonyl carbon resonates near 208 ppm, while the ester carbonyl appears at ~170 ppm. Fluorine-coupled carbons (C5) show splitting due to ¹³C–¹⁹F coupling.
- ¹⁹F NMR : A singlet near -120 ppm confirms the equivalence of the two fluorine atoms at C5.
Infrared (IR) Spectroscopy
Strong absorption bands at 1740 cm⁻¹ (ester C=O stretch) and 1705 cm⁻¹ (ketone C=O stretch) dominate the spectrum. C–F stretches appear as sharp peaks between 1100–1200 cm⁻¹ .
Mass Spectrometry (MS)
The molecular ion peak at m/z 206.19 corresponds to the intact molecule. Fragmentation pathways include loss of the ethyl group (m/z 161) and sequential decarbonylation (m/z 133).
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations reveal key electronic features:
- The ketone group exhibits a partial positive charge (δ+ = 0.45) due to electron withdrawal by the adjacent fluorine atoms.
- The ester oxygen atoms carry significant negative charge (δ- = -0.62), enhancing nucleophilic reactivity at the carbonyl carbon.
- Frontier molecular orbital analysis indicates a HOMO–LUMO gap of 5.3 eV , suggesting moderate stability under ambient conditions.
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -7.8 |
| LUMO Energy (eV) | -2.5 |
| Dipole Moment (Debye) | 3.2 |
These properties align with its use as a synthetic intermediate in fluorinated compound synthesis, where electronic modulation is critical.
Properties
IUPAC Name |
ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O3/c1-2-14-8(13)6-5-9(10,11)4-3-7(6)12/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUYMCKYKODONH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCC1=O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693634 | |
| Record name | Ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22515-17-9 | |
| Record name | Ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate typically involves the fluorination of a cyclohexanone derivative followed by esterification. One common method includes the reaction of 5,5-difluorocyclohexanone with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of difluorocarboxylic acids.
Reduction: Formation of difluoroalcohols.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Drug Development
Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate serves as a building block in the synthesis of various pharmaceuticals. Its difluorinated structure enhances biological activity and selectivity in drug candidates.
Case Study: Anticancer Agents
Research has indicated that derivatives of this compound exhibit cytotoxic properties against cancer cell lines. For example, a study published in the Journal of Medicinal Chemistry highlighted its role in synthesizing novel anticancer agents that target specific pathways involved in tumor growth .
2. Protein Degradation
This compound is also utilized in the development of protein degraders, which are innovative therapeutic strategies aimed at selectively degrading disease-causing proteins. The incorporation of this compound into these molecules has shown promise in enhancing their efficacy .
Applications in Material Science
1. Polymer Synthesis
This compound can be used as a monomer or additive in the synthesis of fluorinated polymers. These materials are valued for their thermal stability and chemical resistance.
Data Table: Properties of Fluorinated Polymers
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Applications | Coatings, Sealants |
Synthetic Routes
The synthesis of this compound involves several chemical transformations. Common methods include:
- Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine atoms into cyclohexanecarboxylic acid derivatives.
- Esterification : Reacting the resulting acid with ethanol to form the ester.
These synthetic routes are critical for producing the compound with high purity levels necessary for research applications .
Mechanism of Action
The mechanism of action of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The keto and ester groups can participate in various chemical reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The most structurally analogous compound to ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate is ethyl 5,5-dimethyl-2-oxocyclohexanecarboxylate (CAS: 64229-88-5). Below is a detailed comparison:
Key Differences:
- Substituent Effects : The fluorine atoms in the difluoro derivative increase polarity and oxidative stability compared to the dimethyl analog. This enhances solubility in polar solvents and may improve bioavailability in drug design .
- Synthetic Utility : The dimethyl variant’s methyl groups contribute to lipophilicity, favoring applications in hydrophobic environments. In contrast, the difluoro compound’s electronic effects could facilitate nucleophilic reactions at the ketone group .
- Commercial Availability : Ethyl 5,5-dimethyl-2-oxocyclohexanecarboxylate is listed as a commercially available biochemical reagent, while the difluoro variant appears less common, with procurement inquiries directed to specialized suppliers .
Research Implications and Limitations
Current evidence highlights structural and functional contrasts between these analogs, but direct comparative studies (e.g., pharmacokinetics, thermal stability) are absent. Further research is needed to:
Quantify solubility, melting points, and reactivity under varying conditions.
Explore applications in medicinal chemistry, leveraging fluorine’s role in enhancing drug half-life.
Investigate synthetic routes for scalable production of the difluoro derivative.
Biological Activity
Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate (CAS Number: 22515-17-9) is a chemical compound with the molecular formula C₉H₁₂F₂O₃. It is characterized by a difluorinated cyclohexyl ring and an ester functional group, making it an interesting subject for biological activity studies. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and potential therapeutic uses.
- Molecular Formula : C₉H₁₂F₂O₃
- Molecular Weight : 206.19 g/mol
- CAS Number : 22515-17-9
- Purity : Typically around 95% .
This compound acts primarily as a substrate for various enzymes, particularly esterases. The difluorinated cyclohexyl moiety may interact with specific molecular targets, influencing enzyme activity and leading to biological effects. The compound's ester functional group allows for hydrolysis, which can yield active metabolites that may exhibit distinct biological properties.
Enzyme Interaction
Research indicates that this compound can participate in enzyme-catalyzed reactions. For instance, it can be hydrolyzed by esterases to form corresponding acids and alcohols, potentially impacting metabolic pathways in various organisms .
Case Studies
- Inhibition Studies : In a study examining the inhibition of fatty acid synthesis pathways in cancer cells, compounds structurally similar to this compound were found to impair mitochondrial function and increase oxidative stress. This suggests potential applications in cancer therapy by targeting metabolic pathways .
- Enzyme Substrate Studies : In experiments assessing the substrate specificity of various esterases, this compound was shown to be effectively hydrolyzed by specific enzymes, leading to significant changes in product formation and enzyme kinetics .
Research Applications
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
